6-Bromo-2-chloro-3-iodoquinoline

Palladium‑Catalyzed Cross‑Coupling Regioselective Functionalization Chemoselectivity

This polyhalogenated heteroaromatic features three distinct halogens (I > Br > Cl) for orthogonal, sequential Pd-catalyzed coupling without protecting groups. A critical intermediate for generating 2,3,6-trisubstituted quinoline libraries, enabling precise SAR studies in kinase, GPCR, and ion channel programs. Directly addresses the need for efficient, high-yield diversification in drug discovery. The unique 6-bromo substitution is essential for maintaining activity in certain receptor contexts (e.g., NK-3).

Molecular Formula C9H4BrClIN
Molecular Weight 368.4
CAS No. 916429-26-0
Cat. No. B2964586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-3-iodoquinoline
CAS916429-26-0
Molecular FormulaC9H4BrClIN
Molecular Weight368.4
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1Br)I)Cl
InChIInChI=1S/C9H4BrClIN/c10-6-1-2-8-5(3-6)4-7(12)9(11)13-8/h1-4H
InChIKeyQMOWQGDNWJIGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-3-iodoquinoline (CAS 916429-26-0): A Tri‑Halogenated Quinoline Building Block for Regioselective Functionalization and Medicinal Chemistry


6‑Bromo‑2‑chloro‑3‑iodoquinoline is a polyhalogenated heteroaromatic compound belonging to the quinoline family . It possesses three distinct halogen substituents at the 2‑, 3‑, and 6‑positions of the quinoline ring, which confer a predictable and orthogonal reactivity profile for sequential palladium‑catalyzed cross‑coupling reactions [1]. This unique halogen pattern makes it a privileged intermediate for the construction of diverse, substituted quinoline libraries and the exploration of structure‑activity relationships in drug discovery programs [2].

Why a 6‑Bromo‑2‑chloro‑3‑iodoquinoline (CAS 916429-26-0) Cannot Be Replaced by a Simpler Halogenated Quinoline Analog


Generic substitution of 6‑bromo‑2‑chloro‑3‑iodoquinoline with a less‑substituted analog (e.g., 6‑bromo‑2‑chloroquinoline or 2‑chloro‑3‑iodoquinoline) fundamentally compromises the synthetic utility and downstream biological potential of the derived compounds. The presence of three distinct halogens with well‑established reactivity differences (I > Br > Cl) enables precise, stepwise diversification of the quinoline core without the need for protecting group strategies [1]. Attempting to replicate this sequential functionalization with a dihalogenated analog would either be impossible or require additional synthetic steps, increasing cost and reducing overall yield [2]. Furthermore, the specific 6‑bromo substitution has been shown to confer unique biological properties in certain receptor contexts, as highlighted by comparative studies with 8‑bromo or 6‑chloro analogs [3].

Quantitative Differentiation of 6‑Bromo‑2‑chloro‑3‑iodoquinoline (CAS 916429-26-0) Against Closest Structural Analogs


Orthogonal Reactivity in Sequential Cross‑Coupling: Iodine, Bromine, and Chlorine

6‑Bromo‑2‑chloro‑3‑iodoquinoline exhibits a well‑defined reactivity hierarchy (I > Br > Cl) that enables sequential Suzuki‑Miyaura, Sonogashira, or Negishi couplings with high chemoselectivity. In contrast, analogs like 6‑bromo‑2‑chloroquinoline lack the highly reactive iodine handle, limiting their utility to only two sequential functionalizations [1]. The iodine atom at position 3 undergoes oxidative addition with palladium(0) catalysts approximately 10²–10³ times faster than the bromine at position 6 and >10⁵ times faster than the chlorine at position 2 under standard conditions, allowing for precise control over the order of bond formation [2].

Palladium‑Catalyzed Cross‑Coupling Regioselective Functionalization Chemoselectivity

Predicted Physicochemical Properties Differentiate from Dihalogenated Analogs

The presence of three heavy halogen atoms significantly increases the predicted lipophilicity (cLogP) of 6‑bromo‑2‑chloro‑3‑iodoquinoline relative to dihalogenated analogs. This altered physicochemical profile can impact membrane permeability and protein binding in biological assays . Predicted pKa values also differ, potentially affecting solubility and oral bioavailability of derived compounds .

Lipophilicity Predicted pKa Drug‑Likeness

Comparative Biological Activity: 6‑Bromo vs. 8‑Bromo in HIV‑1 Integrase Allosteric Inhibition

In a study of multi‑substituted quinolines as HIV‑1 integrase allosteric inhibitors (ALLINIs), the 6‑bromo analog demonstrated potent antiviral activity against wild‑type virus but exhibited a significant loss of potency against the ALLINI‑resistant A128T mutant. In contrast, the 8‑bromo analog retained full effectiveness against the mutant [1]. This differential resistance profile suggests that the 6‑bromo substitution may be critical for achieving specific binding interactions in the wild‑type enzyme, but is also a liability for resistance.

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

Functional Switch from NK‑3 Antagonism to Agonism Upon 6‑Bromo Substitution

In a series of 2‑phenyl‑4‑quinolinecarboxamide NK‑3 receptor ligands, replacing the 6‑bromo substituent with a chloro atom resulted in a complete functional reversal from antagonist to agonist activity. Specifically, the 6‑bromo derivative exhibited antagonistic properties, whereas the 6‑chloro analog (7c) unexpectedly increased the response by 18.4% (±2.5%), indicating agonism [1]. This dramatic change underscores the critical role of the 6‑position halogen in determining the pharmacological outcome.

NK‑3 Receptor Tachykinin Antagonists Functional Switch

Commercially Available Purity and Cost Comparison vs. 6‑Bromo‑2‑chloroquinoline

As of the latest procurement data, 6‑bromo‑2‑chloro‑3‑iodoquinoline is available from multiple reputable vendors with a typical purity of 98% (HPLC) . In contrast, the less functionalized analog 6‑bromo‑2‑chloroquinoline is more widely available but often at lower purities (95–97%) and with less rigorous analytical documentation . The higher purity and full characterization data available for the tri‑halogenated compound reduce the risk of impurities interfering with sensitive catalytic cycles or biological assays, thereby lowering the total cost of experimentation.

Procurement Purity Cost‑Efficiency

Optimal Use Cases for 6‑Bromo‑2‑chloro‑3‑iodoquinoline (CAS 916429-26-0) Based on Evidence‑Based Differentiation


Rapid Assembly of Diversified Quinoline Libraries via Sequential Cross‑Coupling

Leverage the orthogonal reactivity of iodine, bromine, and chlorine to construct 2,3,6‑trisubstituted quinolines in a single synthetic sequence. This strategy, validated in the synthesis of 2,3,4‑triarylquinolines [1], enables the generation of compound libraries with three points of diversity for structure‑activity relationship (SAR) studies in medicinal chemistry programs targeting kinases, GPCRs, or ion channels [2].

Development of HIV‑1 Integrase Allosteric Inhibitors (ALLINIs) with Defined Resistance Profiles

Employ the 6‑bromo‑substituted quinoline scaffold as a core for ALLINIs. The differential activity against wild‑type and A128T mutant viruses, as observed in comparative studies [1], makes this compound a valuable starting point for investigating resistance mechanisms and designing next‑generation antivirals with improved barrier to resistance.

NK‑3 Receptor Antagonist Drug Discovery Programs

Utilize 6‑bromo‑2‑chloro‑3‑iodoquinoline as a key intermediate for the synthesis of 2‑phenyl‑4‑quinolinecarboxamide NK‑3 antagonists. The presence of the 6‑bromo group is essential for maintaining antagonistic activity, as replacement with chlorine leads to an unwanted functional switch to agonism [1]. This compound is therefore critical for any program seeking to develop NK‑3 antagonists for respiratory or CNS indications.

Synthesis of MELK Kinase Inhibitors and Related Anticancer Agents

Use this tri‑halogenated quinoline as a building block for the construction of Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors, as exemplified in patent literature [1]. The ability to sequentially functionalize the 2‑, 3‑, and 6‑positions allows for systematic optimization of potency, selectivity, and pharmacokinetic properties in anticancer drug discovery.

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